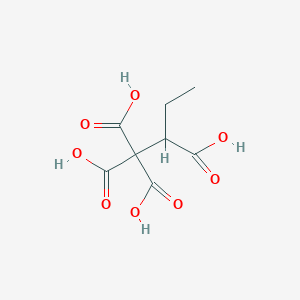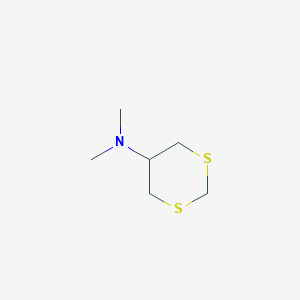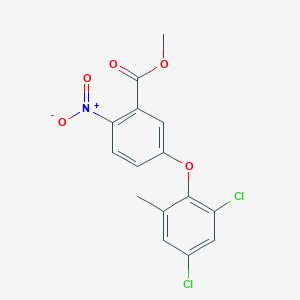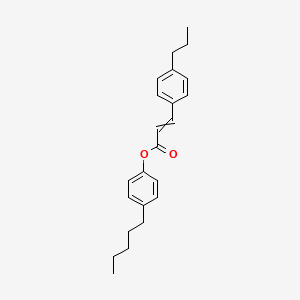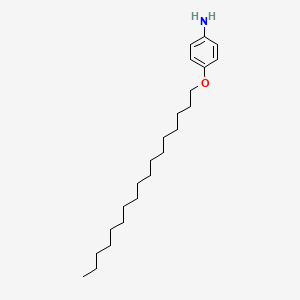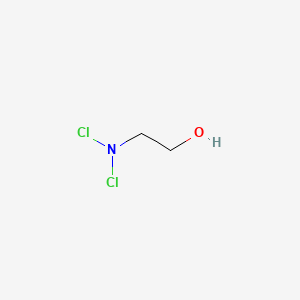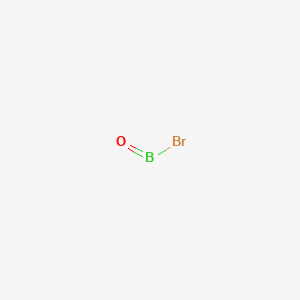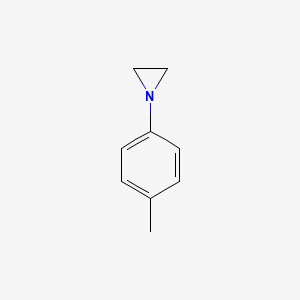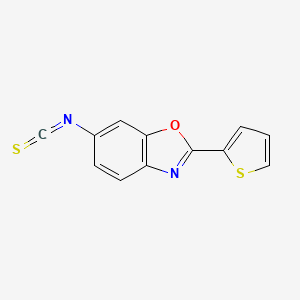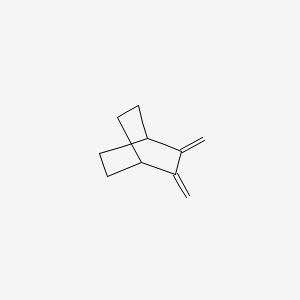
Bicyclo(2.2.2)octane, 2,3-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- is a bicyclic organic compound with the molecular formula C10H14. This compound features a unique structure with two methylene groups attached to the bicyclo(2.2.2)octane framework. It is known for its rigidity and strain-free system, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bicyclo(2.2.2)octane, 2,3-bis(methylene)- can be achieved through several methods. One common approach involves the Diels-Alder reaction followed by ring-closing metathesis. This method is advantageous due to its simplicity and efficiency . Another method includes the selective fragmentation of functionalized tricyclo derivatives, which can be constructed using intramolecular cyclopropanation or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods: Industrial production of bicyclo(2.2.2)octane, 2,3-bis(methylene)- is less common due to the specialized nature of its applications. the methods mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: Bicyclo(2.2.2)octane, 2,3-bis(methylene)- undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly reactive in cycloaddition reactions, such as the Diels-Alder reaction .
Common Reagents and Conditions: Common reagents used in reactions involving bicyclo(2.2.2)octane, 2,3-bis(methylene)- include molecular iodine, methyllithium, and various catalysts for metathesis reactions . Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from reactions involving bicyclo(2.2.2)octane, 2,3-bis(methylene)- depend on the specific reaction conditions and reagents used. For example, the reaction with methyllithium can yield 3-hydroxy-3-methylbicyclo(2.2.2)octan-2-one .
Wissenschaftliche Forschungsanwendungen
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules and polymers . In biology and medicine, derivatives of this compound have shown potential as inhibitors of enzymes such as topoisomerase II, which is involved in DNA replication . Additionally, it has been studied for its potential use in the development of non-covalent SARS-CoV-2 3CL pro protease inhibitors .
Wirkmechanismus
The mechanism of action of bicyclo(2.2.2)octane, 2,3-bis(methylene)- and its derivatives often involves the inhibition of specific enzymes or molecular targets. For example, it can act as a prodrug that, upon activation, inhibits viral reproduction by being falsely inserted into the newly forming RNA molecule, thus preventing further replication of the virus’s genetic material .
Vergleich Mit ähnlichen Verbindungen
Bicyclo(2.2.2)octane, 2,3-bis(methylene)- can be compared with other bicyclic compounds such as bicyclo(2.2.1)heptane (norbornane) and bicyclo(3.3.1)nonane. These compounds share similar structural features but differ in their chemical reactivity and applications . For instance, norbornane is commonly used in organic synthesis, while bicyclo(3.3.1)nonane is studied for its unique electronic properties .
Similar Compounds
- Bicyclo(2.2.1)heptane (norbornane)
- Bicyclo(3.3.1)nonane
- Bicyclo(3.2.1)octane
- 1,4-Diazabicyclo(2.2.2)octane (DABCO)
Eigenschaften
CAS-Nummer |
36439-79-9 |
|---|---|
Molekularformel |
C10H14 |
Molekulargewicht |
134.22 g/mol |
IUPAC-Name |
2,3-dimethylidenebicyclo[2.2.2]octane |
InChI |
InChI=1S/C10H14/c1-7-8(2)10-5-3-9(7)4-6-10/h9-10H,1-6H2 |
InChI-Schlüssel |
WEOIMVGRKQBCKD-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2CCC(C1=C)CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


